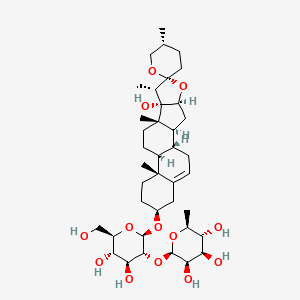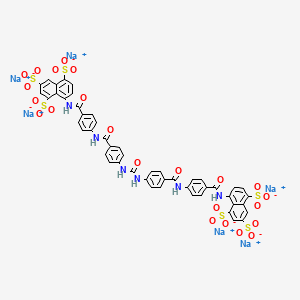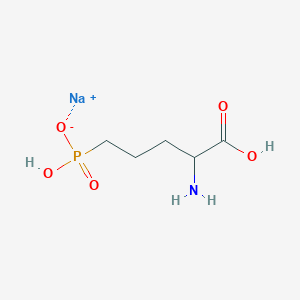![molecular formula C₁₀H₁₁D₅N₂O₄S₃ B1141363 (4S,6S)-4-(Éthylamino)-6-méthyl-7,7-dioxo-4,5,6,7a-tétrahydro-2H-thiéno[2,3-b]thiopyran-2-sulfonamide CAS No. 1227097-70-2](/img/structure/B1141363.png)
(4S,6S)-4-(Éthylamino)-6-méthyl-7,7-dioxo-4,5,6,7a-tétrahydro-2H-thiéno[2,3-b]thiopyran-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dorzolamide is a topical carbonic anhydrase inhibitor primarily used in the management of glaucoma and ocular hypertension. Its mechanism involves lowering intraocular pressure (IOP) by reducing aqueous humor formation. This effect is achieved through the inhibition of carbonic anhydrase in the ciliary process, leading to a reduction in the production of aqueous humor and, consequently, IOP. The development and clinical application of Dorzolamide highlight its potential as an alternative therapy option, particularly for patients intolerant of or unable to receive other treatments (Pfeiffer, 1997).
Synthesis Analysis
The synthesis of Dorzolamide involves key intermediates such as (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This compound can be obtained diastereoisomerically pure through a stereoselective solvolysis process, indicating the complexity and precision required in synthesizing Dorzolamide. The reaction showcases the importance of specific conditions and reagents to achieve the desired product with high purity and yield (Martinelli et al., 2023).
Molecular Structure Analysis
Dorzolamide's molecular structure is characterized by a thienothiopyran ring system that is essential for its carbonic anhydrase inhibitory activity. The structure of Dorzolamide hydrochloride has been elucidated through crystallography, providing insights into its molecular conformation and interaction potential. This detailed structural information is crucial for understanding how Dorzolamide interacts with carbonic anhydrase enzymes (Ravikumar & Sridhar, 2007).
Chemical Reactions and Properties
Dorzolamide undergoes specific chemical reactions, including its interaction with carbonic anhydrase enzymes. Its inhibitory action is selective, showing a high affinity for certain isoforms of the enzyme, which is pivotal for its therapeutic efficacy. The mechanism of action involves the reversible inhibition of the enzyme, leading to decreased aqueous humor production and reduced IOP (Sugrue, 1996).
Physical Properties Analysis
The physical properties of Dorzolamide, such as solubility and stability, are influenced by its molecular structure. Cyclodextrin inclusion complexes have been investigated to enhance the solubility and stability of Dorzolamide, facilitating the development of effective ocular formulations. This research indicates the potential for novel formulation strategies to improve the delivery and efficacy of Dorzolamide (Jansook et al., 2010).
Chemical Properties Analysis
The chemical behavior of Dorzolamide under various conditions has been extensively studied. Its interactions with biological molecules and enzymes underscore its specificity and efficacy as a carbonic anhydrase inhibitor. Understanding these chemical properties is crucial for optimizing its therapeutic use and minimizing potential side effects (Hasegawa et al., 1994).
Applications De Recherche Scientifique
Quantification électrochimique
Le Dorzolamide-d5 a été utilisé dans le développement d'électrodes sélectives électrochimiquement pour sa quantification dans les substances pharmaceutiques brutes et les formes posologiques {svg_1}. Trois électrodes de pâte de carbone intelligentes ont été fabriquées pour quantifier le chlorhydrate de dorzolamide (DRZ), y compris la pâte de carbone conventionnelle I, la pâte de carbone modifiée intégrant la silice II et la pâte de carbone modifiée intégrant la β-cyclodextrine III {svg_2}. Ces électrodes améliorent la détermination sélective du DRZ en présence d'ions inorganiques, d'un médicament co-formulé dans la forme posologique de maléate de timolol et de l'excipient chlorure de benzalkonium {svg_3}.
Synthèse d'intermédiaires de dorzolamide
Le Dorzolamide-d5 est utilisé dans la synthèse d'intermédiaires de dorzolamide {svg_4}. L'intermédiaire clé dans la synthèse du dorzolamide, le (4S,6S)-méthyl-5,6-dihydro-4H-thiéno[2,3-b]thiopyran-4-ol-7,7-dioxyde, peut être obtenu sous forme diastéréoisomère pure en deux étapes simples en partant de mélanges diastéréoisomériques de cis/trans-(6S)-6-méthyl-5,6-dihydro-4H-thiéno[2,3-b]thiopyran-4-yl acétate {svg_5}.
Inhibition de l'anhydrase carbonique
Le Dorzolamide-d5 est un inhibiteur de l'anhydrase carbonique (AC), qui présente une activité dans la plage nanomolaire basse, en particulier contre l'isoenzyme II de l'AC humaine {svg_6}. Des solutions aqueuses de son sel chlorhydrate sont utilisées par voie topique sous forme de gouttes ophtalmiques (Trusopt), souvent en association avec le bêtabloquant timolol {svg_7}.
Traitement du glaucome
Le Dorzolamide-d5 est utilisé pour réduire la pression intraoculaire (PIO) élevée chez les patients atteints de glaucome {svg_8}. Il est souvent utilisé en association avec le bêtabloquant timolol {svg_9}.
Inhibition des anhydrases carboniques bactériennes
Le Dorzolamide-d5 s'est avéré agir comme un inhibiteur des anhydrases carboniques bactériennes telles que celles dérivées d'Helicobacter pylori et de Mycobacterium tuberculosis {svg_10}.
Applications antivirales potentielles
Le Dorzolamide-d5 a été rapporté comme un inhibiteur des virus de la grippe H1N1 résistants à l'oseltamivir avec la mutation H275Y au gène de la neuraminidase {svg_11}. Cela suggère la possibilité de repositionner ce médicament déjà approuvé comme antiviral {svg_12}.
Traitement de l'œdème maculaire diabétique
Le Dorzolamide-d5 s'est avéré efficace pour réduire l'épaisseur rétinienne après photocoagulation focale dans l'œdème maculaire diabétique {svg_13}.
Safety and Hazards
Dorzolamide-d5 should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields and protective gloves should be used .
Orientations Futures
The key clinical attributes of preserved dorzolamide/timolol fixed combination (DTFC) and the emerging potential of preservative-free (PF) DTFC are being reviewed with published evidence and clinical experience . The indications and role of DTFC in current glaucoma management are critically discussed .
Mécanisme D'action
Target of Action
Dorzolamide-d5, also known as NCGC00179244-01, primarily targets carbonic anhydrase (CA) . Carbonic anhydrase is an enzyme found in the ciliary process of the eye, and it plays a crucial role in regulating ion balance and fluid pressure .
Mode of Action
Dorzolamide-d5 acts as a topical carbonic anhydrase inhibitor . It works by blocking the carbonic anhydrase enzyme in the ciliary process, which in turn affects the regulation of ion balance and fluid pressure in the eyes . This inhibition leads to a reduction in the production of aqueous humor, thereby reducing intraocular pressure .
Biochemical Pathways
The primary biochemical pathway affected by Dorzolamide-d5 is the regulation of aqueous humor production . By inhibiting carbonic anhydrase, Dorzolamide-d5 reduces the secretion of hydrogen ions at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This ultimately results in decreased production of aqueous humor and reduced intraocular pressure .
Pharmacokinetics
After absorption via the cornea and stroma, Dorzolamide-d5 inhibits carbonic anhydrase in the ciliary process . In the systemic circulation, Dorzolamide-d5 is bound mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-desethyl metabolite, which is also stored in red blood cells . The very slow elimination (half-life >4 months) of both substances takes place via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .
Result of Action
The primary molecular and cellular effect of Dorzolamide-d5’s action is the reduction of intraocular pressure . By inhibiting the carbonic anhydrase enzyme, Dorzolamide-d5 decreases the production of aqueous humor, leading to a reduction in intraocular pressure . This makes it an effective treatment for conditions like ocular hypertension and open-angle glaucoma .
Action Environment
The action, efficacy, and stability of Dorzolamide-d5 can be influenced by various environmental factors. For instance, it has been found that Dorzolamide-d5 is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Therefore, Dorzolamide-d5 is often marketed as an aqueous pH 5.6 eye drop . Increasing the ph of the eye drops to physiological ph can significantly reduce local irritation
Analyse Biochimique
Biochemical Properties
Dorzolamide-d5 interacts with carbonic anhydrase, a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . In the ocular ciliary processes, the local production of bicarbonate by carbonic anhydrases promotes sodium and fluid transport .
Cellular Effects
Dorzolamide-d5 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure .
Molecular Mechanism
The molecular mechanism of action of Dorzolamide-d5 involves its binding to carbonic anhydrase, inhibiting its activity . This inhibition blocks the conversion of carbonic acid into bicarbonate, releasing a proton into solution . The proton is then exchanged for sodium ions, which facilitates the production of aqueous humor .
Temporal Effects in Laboratory Settings
In laboratory settings, Dorzolamide-d5 has been observed to have temporal effects. It has been shown to lower intraocular pressure by about 20% . The effects begin within three hours and last for at least eight hours .
Dosage Effects in Animal Models
In animal models, the effects of Dorzolamide-d5 vary with different dosages. For instance, in a study involving the DBA/2J mouse model of glaucoma, Dorzolamide-d5 was found to decrease intraocular pressure and increase retinal and choroidal blood flow .
Metabolic Pathways
In the systemic circulation, Dorzolamide-d5 is slowly metabolized to N-desethyldorzolamide, which has a less potent pharmacological activity on carbonic anhydrase-II and some inhibitory effect on carbonic anhydrase-I . The very slow elimination of both substances takes place via the renal route .
Transport and Distribution
Dorzolamide-d5 is absorbed via the cornea and stroma after topical ophthalmic application . In the systemic circulation, it is bound mainly to carbonic anhydrase in red blood cells .
Subcellular Localization
The subcellular localization of Dorzolamide-d5 is primarily in the ciliary processes of the eye, where it inhibits carbonic anhydrase to regulate ion balance and fluid pressure .
Propriétés
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8-10,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-,9?,10?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTTVZPWMKGBNU-FXQVNJNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)
![[6S-(6α,7β,7aα)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/no-structure.png)







